4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}butanamide
Overview
Description
4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}butanamide is a complex organic compound that features a pyrazole ring substituted with chloro, methyl, and nitro groups, as well as a cyano-substituted cyclopentathiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the chloro, methyl, and nitro substituents. The cyclopentathiene ring is then synthesized separately and functionalized with a cyano group. Finally, the two moieties are coupled through a butanamide linker under specific reaction conditions, such as the use of coupling reagents and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts would be critical to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of various substituted pyrazole derivatives
Scientific Research Applications
4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving pyrazole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}butanamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The nitro and cyano groups can participate in redox reactions, affecting cellular processes. The overall effect depends on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-methyl-3-nitro-1H-pyrazole
- 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene
- 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide
Uniqueness
4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}butanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both a pyrazole and a cyclopentathiene ring, along with the nitro and cyano substituents, makes it distinct from other similar compounds .
Properties
IUPAC Name |
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-9-14(17)15(22(24)25)20-21(9)7-3-6-13(23)19-16-11(8-18)10-4-2-5-12(10)26-16/h2-7H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLBGGOQBRTFQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=C(C3=C(S2)CCC3)C#N)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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